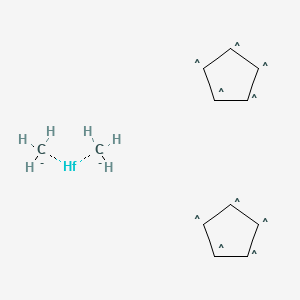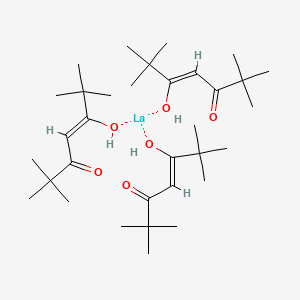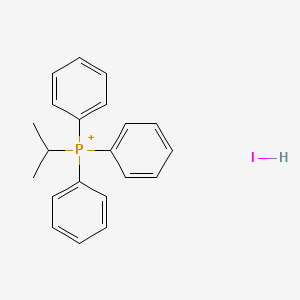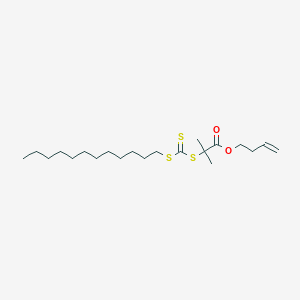
Dimethylbis(cyclopentadienyl)hafnium(IV)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylbis(cyclopentadienyl)hafnium(IV) is an organometallic compound with the chemical formula (C₅H₅)₂Hf(CH₃)₂. It is a member of the metallocene family, which consists of a metal sandwiched between two cyclopentadienyl rings. This compound is of significant interest due to its applications in various fields, including catalysis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Dimethylbis(cyclopentadienyl)hafnium(IV) can be synthesized through the reaction of hafnium tetrachloride with cyclopentadienyl sodium, followed by the addition of methyl lithium. The reaction typically proceeds as follows:
-
Formation of Cyclopentadienylhafnium Dichloride
HfCl4+2NaC5H5→(C5H5)2HfCl2+2NaCl
-
Formation of Dimethylbis(cyclopentadienyl)hafnium(IV)
(C5H5)2HfCl2+2CH3Li→(C5H5)2Hf(CH3)2+2LiCl
Industrial Production Methods
Industrial production methods for Dimethylbis(cyclopentadienyl)hafnium(IV) are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure the desired product is obtained efficiently.
化学反应分析
Types of Reactions
Dimethylbis(cyclopentadienyl)hafnium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hafnium dioxide.
Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.
Hydrolysis: The compound can react with water to form hafnium hydroxide and methane.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Substitution: Halides or other nucleophiles in the presence of a suitable solvent.
Hydrolysis: Water or aqueous solutions under ambient conditions.
Major Products
Oxidation: Hafnium dioxide (HfO₂)
Substitution: Various substituted hafnium compounds, depending on the substituent used.
Hydrolysis: Hafnium hydroxide (Hf(OH)₄) and methane (CH₄)
科学研究应用
Dimethylbis(cyclopentadienyl)hafnium(IV) has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Materials Science: The compound is used in the synthesis of advanced materials, such as hafnium-based ceramics and thin films.
Electronics: It is employed in the fabrication of semiconductor devices due to its high thermal stability and unique electronic properties.
Biomedical Research: The compound is being investigated for its potential use in medical imaging and as a therapeutic agent.
作用机制
The mechanism of action of Dimethylbis(cyclopentadienyl)hafnium(IV) involves its ability to coordinate with various substrates through its cyclopentadienyl and methyl groups. This coordination facilitates various chemical reactions, such as polymerization and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Dimethylbis(cyclopentadienyl)hafnium(IV) is similar to other metallocenes, such as:
- Dimethylbis(cyclopentadienyl)zirconium(IV)
- Bis(cyclopentadienyl)hafnium(IV) dichloride
- Bis(cyclopentadienyl)zirconium(IV) dichloride
Uniqueness
- Thermal Stability : Dimethylbis(cyclopentadienyl)hafnium(IV) exhibits higher thermal stability compared to its zirconium analogs.
- Electronic Properties : The electronic properties of hafnium-based compounds make them more suitable for applications in electronics and materials science.
List of Similar Compounds
- Dimethylbis(cyclopentadienyl)zirconium(IV)
- Bis(cyclopentadienyl)hafnium(IV) dichloride
- Bis(cyclopentadienyl)zirconium(IV) dichloride
- Bis(cyclopentadienyl)hafnium(IV) dihydride
属性
分子式 |
C12H16Hf-2 |
|---|---|
分子量 |
338.74 g/mol |
InChI |
InChI=1S/2C5H5.2CH3.Hf/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q;;2*-1; |
InChI 键 |
APIRBNXPIFVSAN-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[CH3-].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Hf] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)

![1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)



![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)

